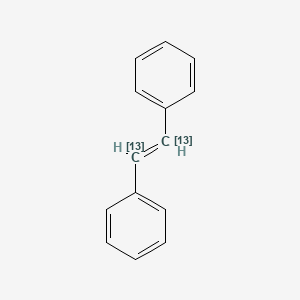

trans-Stilbene-alpha,beta-13C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-Stilbene-alpha,beta-13C2: is a labeled compound of trans-stilbene, where the alpha and beta carbon atoms are enriched with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-stilbene-alpha,beta-13C2 typically involves the coupling of benzyl halides in the presence of a phosphine catalyst. The reaction proceeds smoothly with bases such as cesium fluoride and sodium hydride, yielding trans-stilbenes in good quantities . Another common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation to produce diphenylacetylene .

Industrial Production Methods: Industrial production of trans-stilbene and its derivatives often employs large-scale organic synthesis techniques, including the Wittig reaction, Mizoroki-Heck reaction, and Suzuki cross-coupling reaction . These methods are chosen for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: trans-Stilbene-alpha,beta-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form stilbene oxide.

Reduction: It can be reduced to form bibenzyl.

Substitution: It can undergo substitution reactions with halogens to form dihaloalkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation reactions often use bromine or chlorine in the presence of a solvent like dichloromethane.

Major Products:

Oxidation: Stilbene oxide.

Reduction: Bibenzyl.

Substitution: Dihaloalkanes such as meso-stilbene dibromide.

Scientific Research Applications

Chemistry: trans-Stilbene-alpha,beta-13C2 is used to study reaction mechanisms and pathways in organic chemistry. Its labeled carbon atoms allow for detailed analysis using NMR spectroscopy .

Biology and Medicine: In biological research, trans-stilbene and its derivatives are studied for their potential anticancer, antioxidant, and anti-inflammatory properties . The labeled compound helps in tracing metabolic pathways and understanding the bioavailability of stilbene derivatives .

Industry: In the industrial sector, trans-stilbene derivatives are used in the production of dyes, optical brighteners, and as intermediates in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of trans-stilbene-alpha,beta-13C2 involves its interaction with various molecular targets and pathways. For instance, resveratrol, a well-known stilbene derivative, exhibits its effects by modulating pathways related to oxidative stress, inflammation, and cell proliferation . The carbon-13 labeling allows researchers to track these interactions and understand the compound’s behavior in biological systems .

Comparison with Similar Compounds

Resveratrol: Known for its antioxidant and anticancer properties.

Pterostilbene: Similar to resveratrol but with better bioavailability.

Piceatannol: Another stilbene derivative with anti-inflammatory properties.

Uniqueness: trans-Stilbene-alpha,beta-13C2 is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications involving NMR spectroscopy. This labeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with unlabeled compounds .

Biological Activity

trans-Stilbene-alpha,beta-13C2 is a stable isotope-labeled derivative of trans-stilbene, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C14H12 and is characterized by its double bond configuration, which influences its reactivity and biological interactions. The incorporation of stable isotopes allows for enhanced tracking in metabolic studies, providing insights into its behavior in biological systems.

1. Antioxidant Effects

Stilbene derivatives, including this compound, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in various biological contexts. A study demonstrated that trans-Stilbene derivatives could inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

2. Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, one study reported an IC50 value of 20.57 μM for a related stilbene compound against Cal27 cancer cells, suggesting significant growth inhibition .

| Compound | IC50 (μM) | Cell Type |

|---|---|---|

| This compound | 20.57 | Cal27 |

| Resveratrol | 14.45 | Cal27 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been observed in several models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This property may be attributed to its ability to modulate NF-kB signaling pathways.

The biological activity of this compound is largely mediated through several mechanisms:

- Nuclear Receptor Modulation : Stilbenes can interact with nuclear receptors such as estrogen receptors, influencing gene expression related to growth and metabolism.

- Enzyme Inhibition : They may inhibit key enzymes involved in inflammatory pathways or oxidative stress responses.

- Cell Signaling Pathways : Compounds like this compound can modulate signaling cascades such as MAPK and PI3K/Akt pathways, leading to altered cell survival and proliferation outcomes.

Study on Cancer Cell Lines

A comparative study evaluated the effects of various stilbene derivatives on different cancer cell lines, including breast and oral cancers. The results indicated that this compound exhibits a dose-dependent inhibition of cell viability, with mechanisms involving apoptosis induction and cell cycle arrest .

Inflammation Model

In an animal model of acute inflammation, administration of this compound significantly reduced edema and inflammatory marker levels compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula |

C14H12 |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

[(E)-2-phenyl(1,2-13C2)ethenyl]benzene |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1 |

InChI Key |

PJANXHGTPQOBST-TYBRUWTQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.